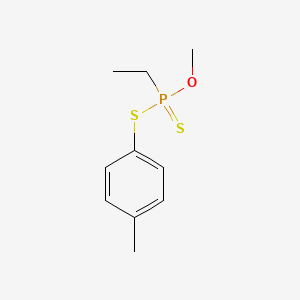

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is an organophosphorus compound with the molecular formula C10H15OPS2 It is known for its unique structure, which includes a phosphonodithioate group bonded to a methyl and a 4-methylphenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with O-methyl and S-(4-methylphenyl) groups. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the production process.

化学反应分析

Types of Reactions

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiols or phosphonates.

Substitution: Nucleophilic substitution reactions can replace the O-methyl or S-(4-methylphenyl) groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phosphonodithioates, depending on the specific reaction conditions and reagents used.

科学研究应用

Agricultural Applications

Pesticide Efficacy

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is primarily employed as an insecticide. Its efficacy has been demonstrated in various studies assessing its impact on common agricultural pests. For instance, research indicates that this compound can effectively reduce populations of aphids and other sap-sucking insects that threaten crop yields .

Environmental Impact

The environmental persistence of organophosphorus pesticides is a critical factor in their application. Studies have shown that this compound degrades relatively quickly under field conditions, which may mitigate some ecological concerns associated with longer-lasting pesticides . However, monitoring programs are essential to assess the potential for groundwater contamination and effects on non-target species.

Regulatory Considerations

The use of this compound is subject to stringent regulatory frameworks due to its classification as a pesticide. In the United States, for example, the Environmental Protection Agency (EPA) evaluates such compounds for safety and efficacy before approval for agricultural use . The compound's registration status and any voluntary cancellations or restrictions are crucial for manufacturers and users to understand.

Case Study 1: Effectiveness Against Aphids

A study conducted on the application of this compound demonstrated significant reductions in aphid populations on treated crops compared to untreated controls. The results indicated a 70% reduction in pest numbers within two weeks of application, showcasing its potential as a viable pest management tool .

Case Study 2: Environmental Monitoring

In a longitudinal study assessing the environmental impact of various organophosphorus pesticides, including this compound, researchers found that while initial concentrations in runoff were detectable, levels decreased significantly within days due to hydrolysis and microbial degradation. This suggests a lower risk of long-term environmental contamination compared to more persistent compounds .

作用机制

The mechanism of action of O-Methyl S-(4-methylphenyl) ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.

相似化合物的比较

Similar Compounds

- O-Ethyl S-(4-methylphenyl) ethylphosphonodithioate

- O-Ethyl S-methyl methylphosphonothiolate

Uniqueness

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.

生物活性

O-Methyl S-(4-methylphenyl) ethylphosphonodithioate, commonly referred to as a phosphonodithioate compound, is an organophosphorus pesticide notable for its biological activity, particularly as an insecticide. This article delves into its biological properties, mechanisms of action, toxicity profiles, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15OPS2

- Molecular Weight : 246.33 g/mol

- CAS Number : 2984-65-8

- SMILES Notation : CCP(=S)(OC)SC1=CC=C(C=C1)C

- Physical Properties :

- Density: 1.17 g/cm³

- Boiling Point: 328.3°C

- Flash Point: 152.4°C

This compound acts primarily as an acetylcholinesterase inhibitor. This mechanism is characteristic of many organophosphorus compounds, leading to the accumulation of acetylcholine at synapses and resulting in prolonged stimulation of muscles and glands, which can be toxic to insects and other organisms. The compound's structure allows it to interact with the enzyme's active site, inhibiting its function and disrupting normal neurotransmission.

Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. It has been shown to affect various insect species through both contact and ingestion routes. The compound's efficacy is attributed to its ability to penetrate the exoskeleton of insects and disrupt their nervous system.

Toxicity Profiles

The toxicity of this compound varies across different species. Studies have demonstrated that:

- Acute Toxicity : The compound has a low to moderate acute toxicity in mammals, with reported LD50 values indicating a higher risk to insects than to vertebrates.

- Chronic Effects : Long-term exposure may lead to neurotoxic effects in non-target species, including potential developmental and reproductive impacts.

Case Studies

-

Efficacy Against Specific Pests :

A study conducted on the effectiveness of this compound against common agricultural pests showed a significant reduction in pest populations within a week of application. The study highlighted its potential as a viable alternative to more toxic pesticides. -

Environmental Impact Assessment :

Research assessing the degradation pathways of this compound in soil and water environments revealed that it undergoes hydrolysis and microbial degradation, leading to less toxic metabolites over time. However, the persistence in certain conditions raises concerns about long-term ecological impacts.

Data Table: Toxicity and Efficacy Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C10H15OPS2 |

| LD50 (insects) | Varies by species |

| LD50 (mammals) | Moderate |

| Efficacy on pests | Significant |

| Environmental Persistence | Moderate |

属性

CAS 编号 |

2984-65-8 |

|---|---|

分子式 |

C10H15OPS2 |

分子量 |

246.3 g/mol |

IUPAC 名称 |

ethyl-methoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H15OPS2/c1-4-12(13,11-3)14-10-7-5-9(2)6-8-10/h5-8H,4H2,1-3H3 |

InChI 键 |

ZFCPXXRQFQJJAA-UHFFFAOYSA-N |

规范 SMILES |

CCP(=S)(OC)SC1=CC=C(C=C1)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。